molecular formula C11H13NO3 B3029112 methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate CAS No. 532391-91-6

methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Cat. No.: B3029112
CAS No.: 532391-91-6
M. Wt: 207.23
InChI Key: QOSLGUQGRUKVCY-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is a heterocyclic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound belongs to the class of oxazines, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

The synthesis of methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methyl-2-aminophenol with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Mechanism of Action

The mechanism of action of methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

methyl 4-methyl-2,3-dihydro-1,4-benzoxazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12-5-6-15-10-7-8(11(13)14-2)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSLGUQGRUKVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738974
Record name Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532391-91-6
Record name Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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